7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that features an iodine atom attached to a pyrido-pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the iodination of a pyrido-pyrazinone precursor. One common method includes the reaction of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products
Substitution: Formation of 7-substituted derivatives (e.g., 7-azido, 7-thio, 7-alkoxy derivatives).
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its iodine atom and heterocyclic structure. These interactions can modulate biological pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Lacks the iodine atom, making it less reactive in substitution reactions.
7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
7-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Contains a chlorine atom, which can also influence its chemical and biological properties.
Uniqueness
The presence of the iodine atom in 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s reactivity in substitution reactions and potentially improve its biological activity .
Biological Activity
7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 957193-64-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H6IN3O
- Molecular Weight: 275.05 g/mol
- CAS Number: 957193-64-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate iodine into the pyrido[2,3-b]pyrazine framework. The details of the synthetic pathway are crucial for reproducibility in research settings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- CDK9 Inhibition : This compound has been evaluated for its ability to inhibit cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. In vitro assays demonstrated significant inhibition with an IC50 value of approximately 0.16 µM against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer) .
- Cytotoxicity : The cytotoxic effects were assessed using MTT assays, revealing that this compound exhibited an average IC50 of 6.66 µM across multiple cancer cell lines . This indicates a promising therapeutic index for further development.
Antiviral Activity
The compound also shows potential antiviral properties:
- Anti-Coronaviral Activity : In studies against human coronavirus strains, the compound demonstrated an IC50 value of 56.96 µM with a selectivity index indicating minimal cytotoxicity at effective antiviral concentrations . This suggests that it could be explored as a candidate for antiviral drug development.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on CDK9 Inhibitors : A comprehensive study focused on the synthesis and evaluation of various derivatives including this compound showed that modifications to the structure could enhance inhibitory activity against CDK9 and improve selectivity towards cancer cells .
- Antiviral Evaluation : Another case study assessed the compound's efficacy against coronaviruses and found that it significantly inhibited viral replication without causing substantial harm to host cells .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of CDK9 : By binding to the ATP-binding site of CDK9, it prevents phosphorylation events critical for cell cycle progression and transcriptional regulation in cancer cells.
- Antiviral Mechanism : The antiviral activity may be mediated through interference with viral replication processes or by modulating host cellular pathways that viruses exploit.
Properties
IUPAC Name |
7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLRHKZVYXQFHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661197 | |
Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957193-64-5 | |
Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.